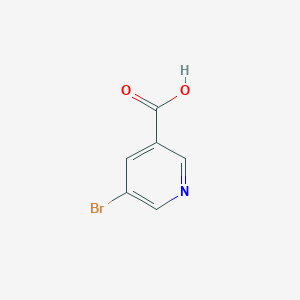

5-Bromonicotinic acid

説明

Structure

3D Structure

特性

IUPAC Name |

5-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIUCPGDKPXSLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Record name | 5-bromonicotinic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174944 | |

| Record name | 5-Bromonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20826-04-4 | |

| Record name | 5-Bromonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20826-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromonicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020826044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20826-04-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Bromonicotinic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZDB972TSH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Evolving Landscape of 5-Bromonicotinic Acid Derivatives: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromonicotinic acid, a halogenated derivative of niacin (Vitamin B3), has emerged as a pivotal scaffold in modern medicinal chemistry and drug discovery. Its unique structural and electronic properties make it an ideal starting material for the synthesis of a diverse array of biologically active compounds. The presence of the bromine atom at the 5-position of the pyridine (B92270) ring provides a reactive handle for various cross-coupling reactions, allowing for the systematic introduction of different functional groups. This facilitates the exploration of structure-activity relationships (SAR) to optimize the efficacy, selectivity, and pharmacokinetic profiles of new drug candidates. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of this compound derivatives, with a focus on their potential as therapeutic agents.

Synthetic Strategies for Derivatization

The versatility of this compound as a building block stems from the reactivity of both its carboxylic acid group and the bromo-substituted pyridine ring. These sites allow for a wide range of chemical modifications.

A primary method for derivatization involves the conversion of the carboxylic acid to a more reactive acyl chloride, 5-bromonicotinoyl chloride, typically using reagents like thionyl chloride or oxalyl chloride.[1] This intermediate readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.[1]

Furthermore, the bromine atom is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon bonds.[1] The Suzuki-Miyaura coupling, in particular, is widely used to couple this compound derivatives with various arylboronic acids, yielding 5-arylnicotinic acid derivatives.[1]

Experimental Protocol: Synthesis of this compound

A common method for the preparation of this compound is the direct bromination of nicotinic acid.

-

Reagents: Nicotinic acid, thionyl chloride, bromine, iron powder (catalyst), 4N sodium hydroxide (B78521) solution, ice water.

-

Procedure:

-

A mixture of nicotinic acid (0.406 mol), thionyl chloride (0.96 mol), and iron powder (1 g) is heated to 70°C with stirring.[2]

-

Bromine (0.78 mol) is added to the mixture over a period of 2 hours.[2]

-

The reaction mixture is then refluxed for 6 hours with continuous stirring.[2]

-

Excess bromine and thionyl chloride are removed by distillation.[2]

-

The residue is cooled to 0°C, and a cooled 4N sodium hydroxide solution is added until the pH of the mixture reaches 3.[2]

-

The resulting precipitate of this compound is collected by suction filtration on a Buchner funnel and washed with ice water.[2]

-

The crude product can be further purified by recrystallization from ethanol.

-

Experimental Protocol: Suzuki-Miyaura Coupling of this compound Derivatives

This protocol describes a general procedure for the synthesis of 5-arylnicotinic acid derivatives.

-

Reagents: 5-Bromonicotinate ester, an appropriate arylboronic acid, palladium catalyst (e.g., Pd(OAc)2), a base (e.g., K2CO3), and a suitable solvent (e.g., DMF/water).

-

Procedure:

-

To a solution of the 5-bromonicotinate ester in a mixture of DMF and water, add the arylboronic acid, potassium carbonate, and the palladium catalyst.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100°C.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 5-arylnicotinic acid derivative.

-

Below is a diagram illustrating the general workflow for the synthesis and derivatization of this compound.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Anticancer Activity

Several studies have highlighted the potential of nicotinic acid derivatives as anticancer agents.[3] These compounds have been shown to exhibit cytotoxic effects against various human cancer cell lines.[3] For instance, certain novel nicotinic acid-based compounds have been screened for their cytotoxicity against 60 human cancer cell lines, with some derivatives showing significant activity against colon (HCT-15), prostate (PC-3), and other cancer cell lines.[3] One particular derivative, compound 5c, demonstrated higher cytotoxic potential against HCT-15 and PC-3 tumor cell lines than the established chemotherapeutic agent doxorubicin (B1662922).[3]

The proposed mechanism for the anticancer activity of some of these derivatives involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[3] Molecular docking studies have shown that these compounds can bind to the VEGFR-2 pocket in a manner similar to the known inhibitor sorafenib.[3]

| Compound | Cell Line | Activity | Reference |

| 5c (Nicotinic acid derivative) | HCT-15 (Colon) | Higher cytotoxic potential than doxorubicin and sorafenib | [3] |

| 5c (Nicotinic acid derivative) | PC-3 (Prostate) | Higher cytotoxic potential than doxorubicin | [3] |

| 2h (Isatin derivative) | Jurkat (T lymphocyte) | IC50: 0.03 µM | [4] |

Antiviral Activity

Computational studies have predicted that this compound possesses favorable drug-like properties, including good oral bioavailability and low toxicity.[5][6] Molecular docking analyses have indicated a good binding affinity of this compound with proteins from hepatitis A, B, and C viruses, suggesting its potential as a scaffold for the development of antiviral agents.[5][6][7]

| Target | Binding Energy (kcal/mol) | Reference |

| Hepatitis Virus Proteins | -4.7 to -5.3 | [5][6] |

Antimicrobial Activity

While research specifically on this compound derivatives is ongoing, studies on related nicotinic acid derivatives have shown promising antimicrobial activity. For example, a series of novel nicotinic acid derivatives, including acylhydrazones and 1,3,4-oxadiazolines, have been synthesized and evaluated for their antibacterial and antifungal properties.[8] Certain acylhydrazone derivatives displayed very high antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL.[8]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 13 (Acylhydrazone) | Staphylococcus epidermidis ATCC 12228 | 1.95 | [8] |

| Compound 13 (Acylhydrazone) | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [8] |

| Compound 5 (Acylhydrazone) | Gram-positive bacteria | 7.81 - 15.62 | [8] |

| Compound 25 (1,3,4-oxadiazoline) | Bacillus subtilis ATCC 6633 | 7.81 | [8] |

| Compound 25 (1,3,4-oxadiazoline) | Staphylococcus aureus ATCC 6538 | 7.81 | [8] |

Antioxidant Activity

Some derivatives of nicotinic acid have also been investigated for their antioxidant properties. The antioxidant potential can be determined by measuring the levels of enzymes such as superoxide (B77818) dismutase (SOD). In one study, a nicotinic acid derivative (compound 5c) exhibited an SOD level almost comparable to that of the standard antioxidant, ascorbic acid, indicating its dual role as a cytotoxic and antioxidant agent.[3]

| Compound | Assay | Result | Reference |

| 5c (Nicotinic acid derivative) | Superoxide Dismutase (SOD) level | Nearly comparable to ascorbic acid | [3] |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound derivatives is crucial for their rational design and development as therapeutic agents.

VEGFR-2 Signaling Pathway in Angiogenesis

As mentioned, a key mechanism for the anticancer activity of some nicotinic acid derivatives is the inhibition of VEGFR-2. This receptor tyrosine kinase plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibition of this pathway can thus starve tumors of their blood supply.

Nicotinic Acid Receptor (GPR109A/HM74A) and Prostaglandin Synthesis

Nicotinic acid itself is known to activate the G protein-coupled receptor GPR109A (also known as HM74A).[9] This activation leads to the release of arachidonic acid (AA) through the action of phospholipase A2 (PLA2).[9] AA is then converted into prostaglandins (B1171923) (such as PGD2 and PGE2) by cyclooxygenase (COX) enzymes. This pathway is responsible for the common side effect of skin flushing associated with niacin therapy.[9] Derivatives of this compound may also interact with this or related pathways, a possibility that should be considered during drug development.

Conclusion

This compound and its derivatives represent a promising and versatile class of compounds with a broad range of biological activities. Their synthetic tractability allows for the creation of large libraries of molecules for screening against various therapeutic targets. The demonstrated anticancer, antiviral, antimicrobial, and antioxidant properties underscore the significant potential of this scaffold in drug discovery. Further research into the synthesis of novel derivatives, elucidation of their mechanisms of action, and optimization of their pharmacokinetic and pharmacodynamic properties will be crucial in translating these promising findings into clinically effective therapies. The detailed experimental protocols and structured data presented in this guide are intended to facilitate these future research and development endeavors.

References

- 1. This compound | 20826-04-4 | Benchchem [benchchem.com]

- 2. RU2039046C1 - Process for preparing this compound - Google Patents [patents.google.com]

- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromonicotinic Acid: A Versatile Scaffold for Modern Drug Discovery

Introduction

5-Bromonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), has emerged as a pivotal building block in medicinal chemistry. Its unique structural features—a pyridine (B92270) ring, a carboxylic acid functional group, and a strategically placed bromine atom—provide a versatile platform for synthetic modification. This adaptability allows for the systematic exploration of chemical space, making it an ideal foundational scaffold for the development of novel therapeutic agents across various disease areas. The pyridine core is a common motif in many biologically active compounds, while the carboxylic acid and bromine atom serve as convenient handles for a wide array of chemical transformations, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design and synthesis. These properties influence its reactivity, solubility, and handling characteristics.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrNO₂ | [1][2] |

| Molecular Weight | 202.01 g/mol | [1][2] |

| IUPAC Name | 5-bromopyridine-3-carboxylic acid | [1] |

| CAS Number | 20826-04-4 | [1][3] |

| Melting Point | 178 - 185 °C | [4][5] |

| Appearance | Off-white to slightly brown powder | [4][5] |

| Solubility | Very soluble in water | [4] |

| pKa | No specific value found in searches |

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of this compound are key to its utility as a scaffold. It can be reliably synthesized on a large scale and subsequently functionalized through several key chemical transformations.

Synthesis of this compound

The most common method for preparing this compound is through the direct bromination of nicotinic acid.[6] This reaction is typically carried out using bromine in the presence of thionyl chloride and a catalyst, such as iron powder.[6][7]

Experimental Protocol 1: Synthesis of this compound via Direct Bromination

Materials:

-

Nicotinic acid

-

Thionyl chloride

-

Powdered iron

-

Bromine

-

4N Sodium hydroxide (B78521) solution

-

Ice water

Procedure:

-

To a reaction vessel, add nicotinic acid (0.406 mol), thionyl chloride (0.96 mol), and powdered iron (2% by weight of nicotinic acid).[7]

-

Heat the mixture to 70°C with stirring.[7]

-

Over a period of 2 hours, add bromine (0.78 mol) dropwise to the reaction mixture.[7]

-

Reflux the reaction mixture for 6 hours with continuous stirring.[7]

-

After reflux, distill off the excess bromine and thionyl chloride.[7]

-

Cool the residue to 0°C and add a cooled 4N sodium hydroxide solution until the pH of the mixture reaches 3.[7]

-

The precipitate of this compound is collected by suction filtration (e.g., on a Buchner funnel).[7]

-

Wash the collected solid with ice water to yield the final product.[7]

Key Chemical Transformations

The true power of this compound as a scaffold lies in the differential reactivity of its functional groups.

1. Derivatization of the Carboxylic Acid Group:

The carboxylic acid moiety is readily converted into more reactive intermediates, such as acyl chlorides, or directly into amides and esters. The conversion to 5-bromonicotinoyl chloride, typically using reagents like thionyl chloride or oxalyl chloride, is a crucial first step for many synthetic routes.[6] This reactive intermediate can then be coupled with a wide range of amines or alcohols to generate diverse libraries of amide and ester derivatives.[6]

2. Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.[6] The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is particularly well-suited for modifying the this compound scaffold.[2][6] This reaction allows for the introduction of a vast array of aryl and heteroaryl substituents at the 5-position, significantly expanding the structural diversity of the resulting molecules.[6]

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[8][9]

Experimental Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura reactions.[9][10]

Materials:

-

This compound derivative (e.g., methyl 5-bromonicotinate) (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent system (e.g., Toluene/Ethanol/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, combine the 5-bromonicotinate derivative, the arylboronic acid, and the base.[9]

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[9]

-

Add the degassed solvent system, followed by the palladium catalyst.[9]

-

Heat the reaction mixture to the required temperature (e.g., 80-100°C) with vigorous stirring.[8][9]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

-

Upon completion, cool the mixture to room temperature.

-

Perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-arylnicotinic acid derivative.[9]

| Reactant 1 (Derivative) | Reactant 2 (Arylboronic Acid) | Coupled Product | Yield (%) |

| This compound derivative | Phenylboronic acid | 5-Phenylnicotinic acid derivative | 88 |

| This compound derivative | 3-Fluoro-4-methylphenylboronic acid | 5-(3-Fluoro-4-methylphenyl)nicotinic acid derivative | 75 |

| Data sourced from research on solid-phase synthesis of 5-arylnicotinic acids.[6] |

Applications in Drug Discovery

The structural and chemical versatility of this compound makes it a valuable scaffold for generating compound libraries for high-throughput screening and lead optimization.

Structure-Activity Relationship (SAR) Studies

This compound is an excellent starting point for SAR studies.[6] The ability to independently modify the carboxylic acid group (position 3) and the aryl substituent (position 5) allows researchers to systematically probe the structural requirements for biological activity. This iterative process of synthesis and biological testing helps to identify key pharmacophoric features and optimize lead compounds for potency, selectivity, and metabolic stability.[6]

Therapeutic Targets and Indications

Derivatives of this compound have demonstrated potential across several therapeutic areas.

-

Vascular Disorders: It is a key precursor in the synthesis of Nicergoline, a drug used to treat cerebrovascular and peripheral vascular disorders.[6]

-

Cardiovascular Diseases: Specific amide derivatives of this compound have been investigated for their antiarrhythmic properties.[11] These compounds have been shown to exert a negative chronotropic effect, leading to a reduction in heart rate, which suggests potential applications in managing cardiac arrhythmias.[6]

| Compound Name | Observed Effect |

| This compound diethylamide | Negative chronotropic effect, heart rate reduction |

| 1,2,4-Triazolamide-5-bromonicotinic acid | Negative chronotropic effect, heart rate reduction |

| This compound monoethanolamide | Negative chronotropic effect, heart rate reduction |

| Data sourced from studies on the cardiovascular effects of this compound derivatives.[6] |

-

Antiviral Research: Molecular docking studies have indicated that this compound has a good binding affinity with hepatitis virus proteins (binding energies of -4.7 to -5.3 kcal/mol), suggesting its potential as a scaffold for developing antiviral agents.[12][13]

-

Enzyme Inhibition: The scaffold was instrumental in creating a massive DNA-encoded library that led to the identification of potent inhibitors of soluble epoxide hydrolase (sEH), a significant target for treating inflammation and hypertension.[6]

Role as a Bioisostere

In drug design, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[14][15] The pyridine ring of this compound can act as a bioisostere for a phenyl ring, offering advantages such as altered metabolic profiles, improved solubility, and the ability to form hydrogen bonds through the ring nitrogen.[15] This allows medicinal chemists to replace a core phenyl group in a known active compound with the 5-substituted nicotinic acid moiety to potentially enhance drug-like properties without losing biological activity.

Conclusion

This compound stands out as a highly valuable and versatile scaffold in the field of drug discovery. Its synthetic tractability, coupled with the orthogonal reactivity of its functional groups, provides a robust platform for generating vast libraries of structurally diverse compounds. The demonstrated success of its derivatives in various therapeutic areas, from cardiovascular disorders to enzyme inhibition, underscores its importance. As medicinal chemists continue to seek novel chemical matter, the this compound core will undoubtedly remain a foundational element in the design and development of the next generation of therapeutics.

References

- 1. This compound | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 20826-04-4 | FB00201 | Biosynth [biosynth.com]

- 3. This compound | 20826-04-4 [chemicalbook.com]

- 4. This compound(20826-04-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 20826-04-4 | Benchchem [benchchem.com]

- 7. RU2039046C1 - Process for preparing this compound - Google Patents [patents.google.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. RU2617428C2 - this compound derivatives with anti-arrhythmic activity - Google Patents [patents.google.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mch.estranky.sk [mch.estranky.sk]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 5-Bromonicotinic acid (CAS: 20826-04-4), a halogenated pyridine (B92270) carboxylic acid utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its chemical and physical properties, associated hazards and safety protocols, and provides an in-depth look at its synthesis and purification. Furthermore, this guide explores its application in further chemical syntheses and touches upon its predicted biological activities. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound, also known as 5-Bromopyridine-3-carboxylic acid, is a solid, off-white, odorless powder at room temperature.[1] Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 20826-04-4 |

| IUPAC Name | 5-bromopyridine-3-carboxylic acid[2] |

| Synonyms | 5-Bromo-3-pyridinecarboxylic acid, Nicotinic acid, 5-bromo-[2] |

| Molecular Formula | C₆H₄BrNO₂[2] |

| Molecular Weight | 202.01 g/mol [2] |

| SMILES | C1=C(C=NC=C1Br)C(=O)O[2] |

| InChI Key | FQIUCPGDKPXSLL-UHFFFAOYSA-N[2] |

Table 2: Physical Properties

| Property | Value | Reference |

| Physical State | Powder Solid | [1] |

| Appearance | Off-white | [1] |

| Odor | Odorless | [1] |

| Melting Point | 178 - 180 °C | [1][3] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

| pKa | 3.08 ± 0.10 (Predicted) | [4] |

| LogP | 1.54230 | [4] |

Hazards and Safety Information

This compound is classified as an irritant. Proper handling and personal protective equipment are essential to ensure laboratory safety.

Table 3: GHS Hazard Classification

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |

Signal Word: Warning[2]

Pictogram: Irritant (GHS07)[2]

Precautionary Statements and First Aid

A comprehensive list of precautionary statements (P-statements) is available, outlining measures for prevention, response, storage, and disposal.[2][6] Key safety measures include:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.[6]

-

Response:

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

In case of fire, use water spray, dry chemical, carbon dioxide, or chemical foam. Thermal decomposition may produce carbon oxides, hydrogen bromide, and nitrogen oxides.[6]

Table 4: Toxicological Data

| Route | Species | Dose |

| Intraperitoneal | Mouse | LD50: 462 mg/kg[6] |

Experimental Protocols

Synthesis of this compound from Nicotinic Acid

A common method for the synthesis of this compound involves the direct bromination of nicotinic acid.

Protocol:

-

Combine nicotinic acid (1 equivalent), thionyl chloride (e.g., ~2.4 equivalents), and powdered iron (e.g., 2% by weight of nicotinic acid) in a reaction vessel.

-

Heat the mixture to 70 °C with stirring.

-

Slowly add bromine (e.g., ~1.9 equivalents) over 2 hours.

-

Reflux the reaction mixture for 6 hours with continuous stirring.

-

After reflux, distill off the excess bromine and thionyl chloride.

-

Cool the residue to 0 °C and add a cooled 4N sodium hydroxide (B78521) solution until the pH of the reaction mixture reaches 3.

-

Collect the resulting precipitate of this compound by suction filtration and wash it with ice water.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RU2070193C1 - Process for preparing this compound - Google Patents [patents.google.com]

5-Bromonicotinic Acid: A Pivotal Starting Material for Novel Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), has emerged as a critical and versatile building block in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). Its unique chemical structure, featuring a pyridine (B92270) ring substituted with both a carboxylic acid and a bromine atom, offers multiple reactive sites for synthetic modification. This allows for the construction of complex molecular architectures with diverse pharmacological activities. The bromine atom at the 5-position is particularly amenable to various cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups, while the carboxylic acid moiety provides a convenient handle for the formation of amides, esters, and other functional groups. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a starting material for pharmaceuticals, with a focus on its use in the development of novel anti-arrhythmic agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrNO₂ | --INVALID-LINK-- |

| Molecular Weight | 202.01 g/mol | --INVALID-LINK-- |

| Appearance | Off-white to light yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | 184 - 185 °C | --INVALID-LINK-- |

| Boiling Point | 300 °C (predicted) | --INVALID-LINK-- |

| Solubility | Very soluble in water | --INVALID-LINK-- |

| pKa | 3.39 (predicted) | --INVALID-LINK-- |

Core Synthetic Strategies

The synthetic utility of this compound lies in the selective reactivity of its two primary functional groups: the carboxylic acid and the carbon-bromine bond.

Activation of the Carboxylic Acid Group

A crucial first step in many synthetic routes is the conversion of the carboxylic acid to a more reactive intermediate, most commonly an acyl chloride. This activation facilitates subsequent nucleophilic acyl substitution reactions.

This transformation is typically achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting 5-bromonicotinoyl chloride is a highly reactive intermediate that readily undergoes reactions with nucleophiles such as amines and alcohols to form amides and esters, respectively.[1]

Functionalization via Cross-Coupling Reactions

The bromine atom on the pyridine ring serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 5-position.

-

Suzuki Coupling: This reaction enables the formation of a carbon-carbon bond between this compound (or its ester) and an organoboron compound, typically an arylboronic acid.[2] This is a powerful method for synthesizing 5-aryl nicotinic acid derivatives.

-

Sonogashira Coupling: This reaction facilitates the coupling of this compound with a terminal alkyne, leading to the formation of 5-alkynyl nicotinic acid derivatives.[3]

These cross-coupling reactions, along with others like the Buchwald-Hartwig amination for C-N bond formation, provide a rich toolbox for medicinal chemists to generate vast libraries of novel compounds based on the nicotinic acid scaffold.

Application in the Synthesis of Anti-Arrhythmic Agents

A notable application of this compound is in the synthesis of novel amide derivatives with potential anti-arrhythmic activity. A Russian patent describes a general method for the preparation of these compounds.[4]

General Synthetic Pathway

The synthesis of these anti-arrhythmic agents follows a two-step sequence starting from this compound.

Step 1: Formation of 5-Bromonicotinoyl Chloride this compound is reacted with a chlorinating agent, such as thionyl chloride, to form the highly reactive 5-bromonicotinoyl chloride.

Step 2: Amidation The 5-bromonicotinoyl chloride is then reacted with a primary or secondary amine to yield the corresponding 5-bromonicotinamide derivative.

Experimental Protocols

The following are representative experimental protocols based on the general methods described in the literature for the synthesis of 5-bromonicotinamides.

Protocol 1: Synthesis of 5-Bromonicotinoyl Chloride [4]

| Parameter | Value |

| Reactants | This compound (0.3 mol), Thionyl chloride (75 mL) |

| Solvent | Benzene (100 mL) |

| Temperature | 0-20 °C (addition), then 80 °C |

| Reaction Time | 13-15 hours |

| Work-up | Distillation of excess thionyl chloride and benzene, followed by filtration. |

| Yield | Not specified in the abstract. |

Protocol 2: Synthesis of N-(2,6-dimethylphenyl)-5-bromonicotinamide (A representative anti-arrhythmic agent analog)

| Parameter | Value |

| Reactants | 5-Bromonicotinoyl chloride, 2,6-Dimethylaniline |

| Base | Triethylamine (B128534) (as an acid scavenger) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | Not specified, typically monitored by TLC. |

| Work-up | Aqueous work-up to remove triethylamine hydrochloride and excess reagents, followed by extraction and purification by column chromatography or recrystallization. |

| Yield | Yields for this specific reaction are not provided in the searched documents, but are expected to be moderate to high based on similar reactions. |

Note: These protocols are generalized and may require optimization for specific substrates and scales.

Mechanism of Action: Modulation of Cardiac Ion Channels

Many anti-arrhythmic drugs exert their effects by modulating the function of cardiac ion channels. Class I anti-arrhythmic agents, for example, are known to block voltage-gated sodium channels. Pyridine derivatives have been shown to modulate various cardiac ion channels, including sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) channels.[5] The anti-arrhythmic activity of the 5-bromonicotinamide derivatives likely stems from their ability to interact with and modulate one or more of these ion channels, thereby altering the cardiac action potential.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Cardiac Na Channels: Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of 5-Bromonicotinic Acid Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromonicotinic acid, a halogenated derivative of nicotinic acid (niacin), is an organic compound with potential applications in pharmaceutical development. Its structural similarity to nicotinic acid suggests that its mechanism of action is likely mediated through the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2) or Niacin Receptor 1 (NIACR1). This technical guide provides a comprehensive overview of the putative mechanism of action of this compound compounds, focusing on their interaction with GPR109A and the subsequent downstream signaling cascades. Detailed experimental protocols for key assays and visual representations of signaling pathways and workflows are included to facilitate further research and drug development efforts in this area.

Introduction

Nicotinic acid has been a cornerstone in the management of dyslipidemia for decades. Its therapeutic effects are primarily mediated by the activation of the GPR109A receptor, which is highly expressed in adipocytes and various immune cells[1]. As a structural analog, this compound is hypothesized to engage the same receptor and elicit similar, or potentially modulated, biological responses. Understanding the precise mechanism of action of this compound and its derivatives is crucial for evaluating their therapeutic potential and developing novel drug candidates with improved efficacy and safety profiles.

This guide will delve into the molecular interactions and signaling pathways associated with GPR109A activation, providing a framework for the investigation of this compound compounds.

The Primary Target: GPR109A (HCA2) Receptor

GPR109A is a member of the Gi/o-coupled G-protein coupled receptor family[2]. Its activation by agonists like nicotinic acid initiates a cascade of intracellular events that regulate cellular function. The binding of a ligand to GPR109A is believed to occur within a binding pocket formed by several transmembrane helices[3].

Quantitative Pharmacological Data

Table 1: Binding Affinity of Ligands for GPR109A

| Compound | Receptor | Assay Type | Ki (nM) | Reference Compound |

| This compound | Human GPR109A | Radioligand Binding | Data not available | Nicotinic Acid |

| Nicotinic Acid | Human GPR109A | Radioligand Binding | ~180 | - |

Table 2: Functional Potency of Ligands at GPR109A

| Compound | Receptor | Assay Type | EC50 / IC50 (µM) | Endpoint Measured | Reference Compound |

| This compound | Human GPR109A | cAMP Inhibition | Data not available | cAMP levels | Nicotinic Acid |

| Nicotinic Acid | Human GPR109A | cAMP Inhibition | ~0.1 - 1 | cAMP levels | - |

| This compound | Human GPR109A | β-arrestin Recruitment | Data not available | Luminescence/Fluorescence | Nicotinic Acid |

| Nicotinic Acid | Human GPR109A | β-arrestin Recruitment | ~1 - 10 | Luminescence/Fluorescence | - |

| This compound | Human GPR109A | ERK1/2 Phosphorylation | Data not available | Phospho-ERK1/2 levels | Nicotinic Acid |

| Nicotinic Acid | Human GPR109A | ERK1/2 Phosphorylation | ~0.1 - 5 | Phospho-ERK1/2 levels | - |

Signaling Pathways

The activation of GPR109A by an agonist such as this compound is thought to trigger two primary signaling pathways: a G-protein-dependent pathway and a β-arrestin-dependent pathway.

G-Protein-Dependent Signaling

This pathway is considered the canonical route for the therapeutic effects of nicotinic acid, particularly its anti-lipolytic action in adipocytes.

β-Arrestin-Dependent Signaling

This pathway is implicated in some of the side effects of nicotinic acid, such as flushing, and may also contribute to its anti-inflammatory effects.

Experimental Protocols

To investigate the mechanism of action of this compound compounds, a series of in vitro assays are required. The following protocols provide a general framework for these experiments.

GPR109A Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the GPR109A receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing human GPR109A (e.g., HEK293 or CHO cells).

-

Incubation: Membranes are incubated in a binding buffer with a fixed concentration of a radiolabeled GPR109A ligand (e.g., [³H]nicotinic acid) and a range of concentrations of the unlabeled test compound (this compound derivative).

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger in the GPR109A signaling pathway.

Methodology:

-

Cell Culture: Cells expressing GPR109A are seeded in a multi-well plate.

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and then stimulated with forskolin (B1673556) (to increase basal cAMP levels) in the presence of varying concentrations of the this compound compound.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

-

Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of forskolin-stimulated cAMP production, is determined by non-linear regression analysis.

β-Arrestin Recruitment Assay

This assay assesses the recruitment of β-arrestin to the activated GPR109A receptor, providing insight into the β-arrestin-dependent signaling pathway.

Methodology:

-

Cell Line: A specialized cell line is used, often engineered to express GPR109A fused to one part of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary part.

-

Agonist Stimulation: The cells are stimulated with a range of concentrations of the this compound compound.

-

Detection: Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into proximity, reconstituting enzyme activity. A substrate is added that is converted into a luminescent or fluorescent product.

-

Data Analysis: The signal is measured, and the EC50 value for β-arrestin recruitment is determined.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in the β-arrestin pathway.

Methodology:

-

Cell Treatment: GPR109A-expressing cells are treated with various concentrations of the this compound compound for a specific time.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Detection: The levels of phosphorylated ERK1/2 and total ERK1/2 are measured using techniques such as Western blotting or a specific ELISA kit.

-

Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the fold-increase in phosphorylation, and an EC50 value is determined.

Conclusion

While direct experimental data for this compound compounds are currently limited in the accessible literature, the established mechanism of action for its parent compound, nicotinic acid, provides a strong foundation for investigation. The primary molecular target is unequivocally the GPR109A receptor. The key mechanistic questions for this compound and its derivatives revolve around their binding affinity, their potency in activating the G-protein and β-arrestin signaling pathways, and the functional consequences of this activation. The experimental protocols detailed in this guide offer a clear path for researchers to elucidate the pharmacological profile of this class of compounds and to unlock their potential therapeutic applications. Further structure-activity relationship studies will be instrumental in designing novel GPR109A modulators with optimized efficacy and reduced side effects.

References

- 1. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation into the Cytotoxicity of 5-Bromonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromonicotinic acid, a halogenated derivative of nicotinic acid (niacin), serves as a versatile building block in medicinal chemistry for the synthesis of novel therapeutic agents. While its primary utility lies in chemical synthesis, understanding its intrinsic cytotoxic potential is crucial for drug development and safety assessment. This technical guide provides a framework for a preliminary investigation into the cytotoxicity of this compound. Due to the limited direct experimental data on this compound itself, this document leverages findings from related nicotinic acid derivatives to propose experimental strategies and potential mechanisms of action. This guide outlines standard experimental protocols for assessing cytotoxicity and apoptosis, and visualizes relevant signaling pathways to support further research.

Introduction

Nicotinic acid and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities. While some derivatives of nicotinic acid have shown promising anticancer properties, the cytotoxic profile of this compound remains largely uncharacterized. Preliminary predictions from molecular docking studies suggest it may have low toxicity and good oral bioavailability[1]. However, experimental validation is essential. One study involving coordination polymers incorporating this compound reported a complete absence of cytotoxicity in both cancerous and non-cancerous Caco-2 cells[2].

This guide provides a comprehensive overview of the methodologies required to systematically evaluate the cytotoxicity of this compound, drawing parallels from studies on analogous compounds.

Data Presentation: Cytotoxicity of Nicotinic Acid Derivatives

To provide a reference for potential cytotoxic effects, the following table summarizes the in vitro activity of various nicotinic acid derivatives against several human cancer cell lines. It is important to note that these are not data for this compound but for structurally related compounds, indicating the potential for this class of molecules to exhibit cytotoxic effects.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5c | Nicotinic acid-based agent | HCT-15 (Colon) | - | [3] |

| PC-3 (Prostate) | - | [3] | ||

| VEGFR-2 (Enzymatic Assay) | 0.068 | [3] | ||

| BRN-103 | Nicotinamide (B372718) derivative | HUVECs (Endothelial) | - | [4] |

| Nicotinamide-based diamide (B1670390) 4d | Nicotinamide derivative | NCI-H460 (Lung) | 4.07 µg/mL | [5] |

| A549 (Lung) | 13.09 µg/mL | [5] | ||

| NCI-H1975 (Lung) | 12.82 µg/mL | [5] | ||

| Nicotinamide derivative 7 | Nicotinamide derivative | HCT-116 (Colon) | 15.7 | [5] |

Note: Specific IC50 values for Compound 5c against HCT-15 and PC-3 were described as exhibiting higher cytotoxic potential compared to doxorubicin (B1662922) and sorafenib, respectively, but quantitative figures were not provided in the abstract[3]. BRN-103 was shown to inhibit migration, proliferation, and tube formation, but a specific IC50 for cytotoxicity was not detailed in the abstract[4].

Experimental Protocols

A thorough investigation of this compound's cytotoxicity would involve a panel of assays to assess cell viability, membrane integrity, and the induction of apoptosis.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability[6].

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for specific time points (e.g., 24, 48, 72 hours). Include a vehicle control.

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals[7].

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

The LDH assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells, serving as an indicator of compromised cell membrane integrity and cytotoxicity[8].

Protocol:

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat with different concentrations of this compound. Include controls for spontaneous and maximum LDH release[9].

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

-

LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture, which typically contains a substrate and a tetrazolium salt[9].

-

Incubation and Measurement: Incubate at room temperature, protected from light, for up to 30 minutes[10]. Measure the absorbance at approximately 490 nm[10].

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[2][11].

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them with cold PBS.

-

Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer[3].

-

Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension[3].

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark[12].

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.

Western blotting can detect changes in the expression levels of key proteins involved in the apoptotic cascade[13].

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies against apoptosis markers such as cleaved caspases (e.g., caspase-3, -8, -9) and cleaved PARP[14].

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection and imaging.

Visualization of Potential Signaling Pathways and Workflows

Based on studies of related nicotinic acid derivatives, this compound could potentially exert cytotoxic effects through the inhibition of key signaling pathways involved in cell survival and proliferation, or by inducing apoptosis.

Figure 1: General workflow for in vitro cytotoxicity testing.

Certain nicotinic acid derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, which can lead to apoptosis[1][15].

Figure 2: Hypothesized VEGFR-2 signaling inhibition.

Nicotinic acid has also been implicated in modulating the mitochondrial pathway of apoptosis[16].

Figure 3: Potential involvement in mitochondrial apoptosis.

Conclusion

While direct evidence for the cytotoxicity of this compound is currently lacking, the information available on related nicotinic acid derivatives suggests that this class of compounds warrants further investigation for potential anticancer activities. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for researchers to initiate a systematic evaluation of this compound's cytotoxic and apoptotic effects. Such studies are essential to fully understand its pharmacological profile and to guide its future applications in drug development.

References

- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]

- 4. BRN-103, a novel nicotinamide derivative, inhibits VEGF-induced angiogenesis and proliferation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. LDH cytotoxicity assay [protocols.io]

- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 10. cellbiologics.com [cellbiologics.com]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. kumc.edu [kumc.edu]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives

Application Note

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromonicotinic acid with various arylboronic acids to furnish 5-arylnicotinic acid derivatives. These products are valuable scaffolds in medicinal chemistry and drug development, appearing in a range of biologically active compounds.

This document provides researchers, scientists, and drug development professionals with a comprehensive guide, including detailed experimental procedures, a summary of reaction conditions, and troubleshooting advice. The reaction is amenable to a variety of substituted arylboronic acids, demonstrating its versatility in creating diverse molecular libraries.

The general transformation follows the reaction scheme below:

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes typical reaction conditions and resulting yields for the Suzuki-Miyaura coupling of this compound derivatives with various arylboronic acids. While many examples in the literature utilize solid-phase synthesis, the conditions are readily adaptable to solution-phase chemistry. The presented data is a compilation from solid-phase experiments and analogous solution-phase couplings of similar substrates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85[1] |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |

| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 |

| 4 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | Toluene/EtOH (9:1) | 90 | 24 | 78 |

| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 75 |

| 6 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O (10:1) | 95 | 18 | 72 |

Experimental Protocols

General Procedure for Solution-Phase Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an arylboronic acid in solution.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If DMF is used as the solvent, dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl. This will precipitate the product. Filter the solid, wash with water, and dry under vacuum.

-

If a biphasic solvent system like dioxane/water is used, dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 5-arylnicotinic acid.

Protocol for Solid-Phase Suzuki-Miyaura Coupling

This protocol is adapted from the work of Fernández et al. and is suitable for library synthesis.

Materials:

-

5-Bromonicotinic ester-bound resin (e.g., Wang resin, 1.0 equiv)

-

Arylboronic acid (3.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 3.0 equiv)

-

Anhydrous, degassed N,N-Dimethylformamide (DMF)

-

Reaction vessel for solid-phase synthesis

-

Shaker

-

Inert gas supply (Argon or Nitrogen)

-

Solvents for washing (DMF, Dichloromethane (DCM), Methanol (MeOH))

-

Cleavage cocktail (e.g., Trifluoroacetic acid/DCM 1:1)

Procedure:

-

Resin Swelling: Suspend the 5-bromonicotinic ester-bound resin in degassed DMF in a reaction vessel.

-

Catalyst Addition: Add Pd(PPh₃)₄ to the resin suspension and agitate for 10 minutes.

-

Reagent Addition: Add K₃PO₄ and the arylboronic acid to the mixture.

-

Inerting and Reaction: Degas the vessel with Argon for 1 minute and then shake the mixture at 80 °C for 24 hours.

-

Washing: After the reaction, filter the resin and wash sequentially with DMF, DCM, and MeOH (3 times each).

-

Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/DCM 1:1) to release the 5-arylnicotinic acid product from the solid support.

-

Isolation: Collect the filtrate and concentrate it under reduced pressure to obtain the crude product. Purify as needed.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Solution-Phase Synthesis

Caption: A typical experimental workflow for the solution-phase Suzuki coupling.

References

Application Notes and Protocols: 5-Bromonicotinic Acid in Solid-Phase Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-bromonicotinic acid as a versatile scaffold in solid-phase organic synthesis (SPOS). The primary application highlighted is the palladium-catalyzed Suzuki coupling reaction for the generation of diverse small molecule libraries, a technique of significant interest in drug discovery and development.

Introduction

This compound is a valuable building block in combinatorial chemistry, particularly amenable to SPOS. Its bifunctional nature, possessing both a carboxylic acid and an aryl bromide, allows for its initial attachment to a solid support and subsequent derivatization. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling, enabling the introduction of a wide array of substituents. This methodology facilitates the rapid and efficient synthesis of large libraries of 5-substituted nicotinic acid derivatives, which are of interest for screening as potential therapeutic agents.

The choice of solid support (resin) is crucial and influences the reaction conditions and the nature of the final product. This document details protocols for the use of three common resins: Wang resin for the synthesis of carboxylic acids, and Rink amide and Backbone Amide Linker (BAL) resins for the synthesis of primary and secondary amides, respectively.

Key Applications and Advantages

-

Scaffold for Combinatorial Libraries: this compound provides a rigid core structure that can be systematically elaborated, making it an ideal scaffold for generating libraries of related compounds.

-

Suzuki Coupling Reactions: The aryl bromide functionality readily participates in Suzuki coupling reactions, allowing for the formation of carbon-carbon bonds with a wide variety of boronic acids under mild conditions.[1]

-

Versatility of Solid Supports: The carboxylic acid handle allows for attachment to various resins, enabling the synthesis of diverse derivatives such as acids, esters, and amides.[1]

-

Efficiency of SPOS: Utilizing a solid-phase approach simplifies purification, as excess reagents and by-products are removed by simple washing and filtration steps, streamlining the synthesis of large compound libraries.

Experimental Data

The following tables summarize the quantitative data for the Suzuki coupling of this compound on different solid supports.

Table 1: Optimized Suzuki Coupling Conditions on Wang Resin

| Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF | 80 | 24 | 75-89 | 78-96 |

| PdCl₂(dppf) | K₃PO₄ (3) | DMF | 80 | 24 | Lower conversion | Contaminated sample |

Data synthesized from multiple sources indicating general outcomes.[1]

Table 2: Suzuki Coupling Conditions on Rink and BAL Resins

| Resin | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Rink Amide | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ (6) | Toluene/EtOH (9:1) | 90-95 | 24 | - | >80 |

| BAL | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ (6) | Toluene/EtOH (9:1) | 90 | 24 | 75-85 | 71-96 |

Note: Yields for Rink amide were not explicitly quantified in the provided sources, but high purity was achieved.[1]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflows.

Caption: General workflow for SPOS of 5-substituted nicotinic acid derivatives.

Caption: Catalytic cycle of the Suzuki coupling reaction.

Detailed Experimental Protocols

Protocol 1: Loading of this compound onto Wang Resin

This protocol describes the esterification of Wang resin with this compound.

Materials:

-

Wang resin

-

This compound

-

1,3-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylaminopyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Swell the Wang resin in DMF for 1 hour in a reaction vessel.

-

Drain the DMF.

-

In a separate flask, dissolve this compound (3 eq. relative to resin loading), HOBt (3 eq.), and a catalytic amount of DMAP in DMF.

-

Add DIC (3 eq.) to the solution and stir for 10 minutes at room temperature.

-

Add the activated this compound solution to the swollen resin.

-

Agitate the mixture at room temperature for 12-24 hours.

-

Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).

-

Dry the resin under vacuum.

Protocol 2: Loading of this compound onto Rink Amide and BAL Resins

This protocol details the acylation of amino-functionalized resins with this compound.

Materials:

-

Rink amide resin or alkylamino-BAL resin

-

This compound

-

Coupling reagents (e.g., DIC/HOBt or HATU/DIPEA)

-

DMF

-

DCM

-

MeOH

Procedure:

-

Swell the Rink amide or BAL resin in DMF for 1 hour.

-

If the resin is Fmoc-protected, treat with 20% piperidine (B6355638) in DMF for 20 minutes to deprotect the amine, then wash thoroughly with DMF.

-

In a separate flask, activate the this compound (3 eq.) using standard coupling procedures (e.g., dissolve in DMF with HOBt (3 eq.) and add DIC (3 eq.), pre-activating for 10 minutes).[2]

-

Add the activated acid solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Filter the resin and wash with DMF (3x), DCM (3x), and MeOH (3x).

-

Dry the resin under vacuum.

Protocol 3: Suzuki Coupling on this compound-Loaded Wang Resin

Materials:

-

This compound-loaded Wang resin (1.2 mmol/g)

-

Aryl boronic acid (3 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 3 eq.)

-

DMF, degassed

-

DCM

-

MeOH

Procedure:

-

Suspend the 5-bromonicotinic ester-bound resin (e.g., 60 mg) in degassed DMF (1 mL) in a reaction vessel.

-

Add Pd(PPh₃)₄ and agitate the mixture for 10 minutes.

-

Add K₃PO₄ and the respective aryl boronic acid.

-

Degas the mixture with Argon for 1 minute.

-

Shake the reaction mixture at 80°C for 24 hours.

-

Cool the reaction to room temperature, filter the resin, and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).

-

The resin is now ready for cleavage.

Protocol 4: Suzuki Coupling on this compound-Loaded Rink Amide or BAL Resin

Materials:

-

This compound-loaded Rink amide or BAL resin (0.9 mmol/g)

-

Aryl boronic acid (3 eq.)

-

Pd(PPh₃)₄ (5 mol%)

-

2M Sodium carbonate (Na₂CO₃) solution (6 eq.)

-

Toluene/Ethanol (9:1), degassed

-

DMF

-

DCM

-

MeOH

Procedure:

-

Suspend the 5-bromonicotinic amide-bound resin (e.g., 60 mg) in degassed toluene/EtOH (9:1) (1.2 mL).

-

Add Pd(PPh₃)₄ and agitate the mixture for 10 minutes.

-

Add the 2M Na₂CO₃ solution and the aryl boronic acid.

-

Degas the mixture with Argon for 1 minute.

-

Shake the reaction mixture at 90°C for 24 hours.

-

Cool the reaction to room temperature, filter the resin, and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).

-

The resin is now ready for cleavage.

Protocol 5: Cleavage of the Final Product from the Resin

Materials:

-

Resin with coupled product

-

Trifluoroacetic acid (TFA)

-

DCM

Procedure:

-

Wash the dried resin with DCM.

-

Suspend the resin in a solution of TFA/DCM (1:1).

-

Agitate the mixture at room temperature. For Wang resin, perform the cleavage for 2 x 10 minutes. For Rink and BAL resins, perform the cleavage for 2 x 15 minutes.

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional TFA/DCM.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the product as necessary, typically by preparative HPLC.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts are toxic and should be handled with care.

-

Trifluoroacetic acid (TFA) is highly corrosive and toxic. Handle with extreme caution.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes: Synthesis of 5-Bromonicotinoyl Chloride

Introduction

5-Bromonicotinoyl chloride (CAS No. 39620-02-5) is a halogenated pyridine-based acyl chloride that serves as a valuable intermediate in organic synthesis.[1][2] Its molecular formula is C₆H₃BrClNO.[3] The compound features a pyridine (B92270) ring functionalized with a bromine atom and a highly reactive acyl chloride group.[1] This dual reactivity makes it a versatile building block, particularly in the development of pharmaceuticals and agrochemicals.[2][4] The acyl chloride group readily undergoes nucleophilic substitution with amines and alcohols to form amides and esters, respectively.[3] 5-Bromonicotinoyl chloride has been utilized as a reactant in the preparation of antimalarial compounds and other biologically active molecules.[5][6]

General Synthesis Approach

The most common method for synthesizing 5-bromonicotinoyl chloride is through the direct chlorination of 5-bromonicotinic acid.[3][4] This conversion of a carboxylic acid to an acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] The use of thionyl chloride is a widely adopted and effective method for this transformation.[1][4]

Experimental Protocol: Synthesis from this compound

This protocol details the synthesis of 5-bromonicotinoyl chloride via the reaction of this compound with thionyl chloride.

Materials and Equipment:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane, optional)

-

N,N-dimethylformamide (DMF, catalytic amount, optional)

-

Round-bottom flask

-

Reflux condenser with a gas outlet/drying tube (to trap HCl and SO₂)

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Standard glassware for workup

-

Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, solvent-resistant gloves (e.g., butyl rubber).[7][8][9]

Safety Precautions:

-

Thionyl chloride is toxic, corrosive, and reacts violently with water. [9][10] It causes severe skin burns and eye damage and is toxic if inhaled.[9][10] This entire procedure must be performed in a well-ventilated fume hood.[10][11]

-

Ensure all glassware is thoroughly dried before use to prevent vigorous reaction of thionyl chloride with moisture.[2]

-

Wear appropriate PPE at all times.[7][9] An emergency shower and eyewash station should be readily accessible.[7]

-

The reaction evolves toxic gases (HCl and SO₂); ensure the gas outlet is connected to a proper scrubbing system (e.g., a bubbler with a sodium hydroxide (B78521) solution).[1]

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

-

Addition of Reagents: Under the fume hood, add an excess of thionyl chloride (typically 2-5 equivalents).[1] A co-solvent like toluene can be used.[1] A catalytic amount of DMF can also be added to facilitate the reaction.[1]

-

Reaction: Attach the reflux condenser and the gas trap. Heat the mixture to reflux using a heating mantle.[1]